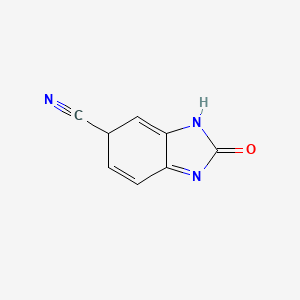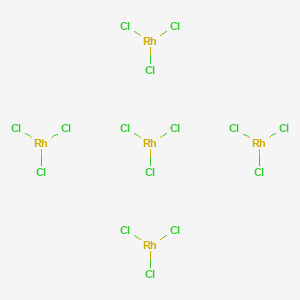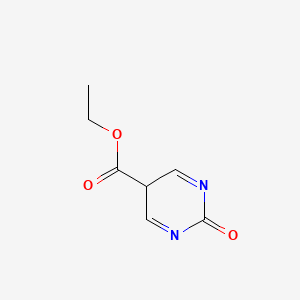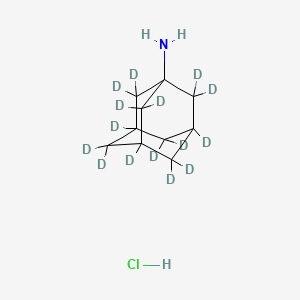
Amantadine-d15 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amantadine-d15 (hydrochloride) is a deuterated form of amantadine, an antiviral and antiparkinsonian agent. The compound is labeled with deuterium, a stable isotope of hydrogen, which can be used as a tracer in various scientific studies. Amantadine-d15 (hydrochloride) retains the pharmacological properties of amantadine, making it useful in research related to influenza A virus, Parkinson’s disease, and other medical conditions .
准备方法
The synthesis of amantadine-d15 (hydrochloride) typically involves the following steps:
Starting Materials: The process begins with adamantane or 1-bromoadamantane.
Intermediate Formation: A Ritter-type reaction is used to convert 1-bromoadamantane to N-(1-adamantyl)-acetamide using acetonitrile and sulfuric acid.
Deacetylation: The intermediate N-(1-adamantyl)-acetamide is deacetylated to form 1-amino-adamantane.
Deuteration: The 1-amino-adamantane is then subjected to deuteration to replace hydrogen atoms with deuterium.
Hydrochloride Formation: Finally, the deuterated amantadine is reacted with hydrochloric acid to form amantadine-d15 (hydrochloride).
化学反应分析
Amantadine-d15 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, acetonitrile, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Amantadine-d15 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving deuterium-labeled compounds.
Biology: It helps in understanding the metabolic pathways and pharmacokinetics of amantadine.
Industry: It is employed in the development of new antiviral and antiparkinsonian drugs.
作用机制
Amantadine-d15 (hydrochloride) exerts its effects through several mechanisms:
Antiviral Activity: It inhibits the M2 ion channel of the influenza A virus, preventing the release of viral nucleic acids into host cells.
Antiparkinsonian Activity: It increases the release of dopamine in the brain and inhibits its reuptake, thereby alleviating symptoms of Parkinson’s disease.
Neuroprotective Effects: It has been shown to have neuroprotective properties, potentially through its interaction with NMDA receptors and other molecular targets.
相似化合物的比较
Amantadine-d15 (hydrochloride) can be compared with other similar compounds such as:
Amantadine: The non-deuterated form, used for similar medical applications.
Rimantadine: Another antiviral agent with a similar mechanism of action but different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, it shares some pharmacological properties with amantadine.
Amantadine-d15 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways .
属性
分子式 |
C10H18ClN |
|---|---|
分子量 |
202.80 g/mol |
IUPAC 名称 |
2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D; |
InChI 键 |
WOLHOYHSEKDWQH-XJPYNYSVSA-N |
手性 SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])N)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H].Cl |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



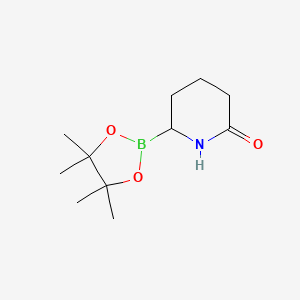

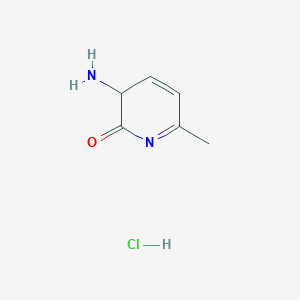
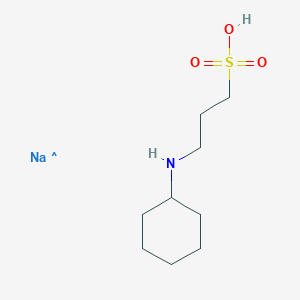
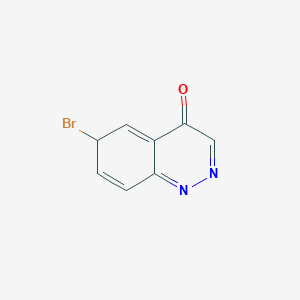

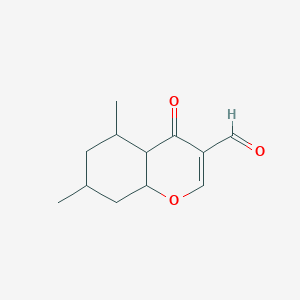
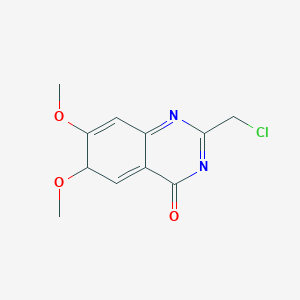
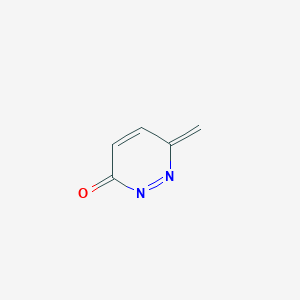
![6-Benzyl-2-methyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361702.png)
